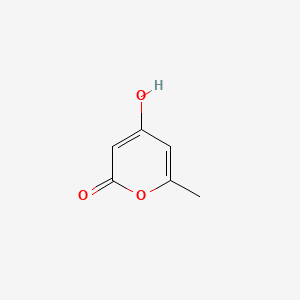

4-Hydroxy-6-methyl-2-pyrone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYSSMYQPLSPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060974 | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-10-5 | |

| Record name | 4-Hydroxy-6-methyl-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 675-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methylpyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid: A Technical Guide

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, serves as a versatile precursor in organic synthesis.[1] Its IUPAC name is 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.[1][2] One of its key transformations is the conversion to 4-hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL).[3] This conversion is a fundamental process for modifying the pyrone scaffold, enabling the synthesis of various heterocyclic compounds with potential biological activities.[4][5] TAL is considered a platform molecule, readily available and showing high reactivity, making it a valuable building block for natural product synthesis.[3][6]

This technical guide provides an in-depth overview of the synthesis of this compound from dehydroacetic acid. It includes a detailed experimental protocol, a summary of quantitative data, and a mechanistic description of the underlying chemical transformation, tailored for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Acid-Catalyzed Deacetylation

The synthesis proceeds via an acid-catalyzed hydrolysis of the 3-acetyl group of dehydroacetic acid. This deacetylation reaction effectively removes the acetyl group, yielding the desired product, this compound.[7][8] The process is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, which catalyzes the cleavage of the carbon-carbon bond between the pyrone ring and the acetyl group.

The diagram below illustrates the key steps of this transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. pubs.acs.org [pubs.acs.org]

The Fungal Metabolite 4-Hydroxy-6-methyl-2-pyrone: A Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone (TAL), a polyketide metabolite produced by various fungi. This document covers its biosynthesis, quantitative production, experimental protocols for its study, and known biological activities, with a focus on its potential in drug discovery and development.

Introduction to this compound (Triacetic Acid Lactone)

This compound (CAS 675-10-5), or triacetic acid lactone (TAL), is a simple pyrone compound and a member of the polyketide family of natural products.[1][2][3] It is recognized as a "bioprivileged" molecule, serving as a versatile precursor for the synthesis of a wide range of valuable chemicals, including food preservatives like sorbic acid and antimicrobial agents like pogostone.[4] TAL is a light yellow, solid organic compound soluble in organic solvents.[5] Its structure is characterized by a 2-pyrone ring with a hydroxyl group at the 4-position and a methyl group at the 6-position.[6]

Natural Occurrence in Fungi

This compound is a secondary metabolite found in a variety of fungal species. Its initial isolation was from Penicillium stipitatum.[1][2] It has also been identified as a metabolite of the endophytic fungus Hypoxylon investiens.[7] While naturally produced, TAL has also been the target of metabolic engineering efforts, leading to its production in various recombinant microbial hosts.

Quantitative Production of this compound

The production of this compound varies significantly depending on the fungal species and the cultivation conditions. Metabolic engineering has dramatically increased the yields of this platform chemical in several host organisms.

| Fungal/Yeast Species | Strain | Culture Conditions | Titer (g/L) | Yield | Reference |

| Saccharomyces cerevisiae | Engineered strain expressing Y1572F mutant of 6-MSAS | Fermentor-controlled, glucose feed | 1.8 | 6% (from glucose) | [8][9] |

| Saccharomyces cerevisiae | Engineered industrial strain | Fed-batch cultivation with ethanol feed | 5.2 | Not Reported | [10] |

| Pichia pastoris | Engineered strain with xylose utilization pathway | Minimal medium with xylose | 0.8256 | 0.041 g/g xylose | [10] |

| Yarrowia lipolytica | Engineered strain | Batch fermentation in nitrogen-limited medium | 2.6 | 13.8% of theoretical maximum | [11] |

| Yarrowia lipolytica | Engineered strain | Bioreactor fermentation | 35.9 | 43% of theoretical maximum | [12] |

| Escherichia coli | Recombinant strain expressing g2ps1 | Fermentor-controlled, glucose-limited | 0.47 | 0.4% (mol/mol from glucose) | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is a classic example of a polyketide synthesis pathway. The key enzyme responsible is a type III polyketide synthase (PKS) known as 2-pyrone synthase (2-PS), originally isolated from Gerbera hybrida.[8][11] The biosynthesis proceeds through the following key steps:

-

Initiation : The synthesis starts with one molecule of acetyl-CoA.

-

Elongation : The acetyl-CoA starter unit undergoes two successive decarboxylative condensation reactions with two molecules of malonyl-CoA.

-

Cyclization : The resulting triketide intermediate, 3,5-diketohexanoate thioester, undergoes an intramolecular cyclization to form the stable 2-pyrone ring of this compound.[13]

Biosynthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, characterization, and biological evaluation of this compound from fungal cultures.

Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound from a fungal broth culture.

-

Fungal Cultivation : Culture the selected fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth or a specific fermentation medium) under optimal conditions for metabolite production.

-

Harvesting : After the desired incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

-

Solvent Extraction :

-

Acidify the cell-free broth to a pH of approximately 3.0 with an appropriate acid (e.g., HCl).

-

Perform a liquid-liquid extraction of the acidified broth with an equal volume of a moderately polar organic solvent, such as ethyl acetate, multiple times (typically 3x).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Concentration : Evaporate the solvent from the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification :

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

-

Characterization

The structural elucidation of the purified this compound can be achieved using standard spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC) : Quantitative analysis can be performed using a reversed-phase C18 column. A typical method involves a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of acetic acid (e.g., 1% v/v), with UV detection at 280 nm.[2]

-

Mass Spectrometry (MS) : The molecular weight and fragmentation pattern can be determined by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).[1][11][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The precise structure can be confirmed by analyzing the 1H and 13C NMR spectra.[3][7]

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be assessed using the murine macrophage cell line RAW 264.7. The protocol below details the measurement of nitric oxide (NO) and pro-inflammatory cytokine production.

-

Cell Culture : Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (MTT Assay) : Prior to the anti-inflammatory assay, determine the non-toxic concentrations of this compound on RAW 264.7 cells using the MTT assay to ensure that any observed effects are not due to cytotoxicity.

-

Cell Treatment :

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a positive control (LPS only) and a negative control (untreated cells).

-

-

Nitric Oxide (NO) Measurement :

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the nitrite concentration based on a sodium nitrite standard curve.

-

-

Pro-inflammatory Cytokine Measurement (ELISA) :

-

Use the collected cell culture supernatants to quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the respective standard curves.[15]

-

Workflow for assessing the anti-inflammatory activity.

Biological Activities and Potential Applications

This compound and its derivatives have been reported to exhibit a range of biological activities, making them interesting candidates for drug discovery.

-

Anti-inflammatory Activity : Compounds isolated from Hypoxylon investiens, a known producer of this compound, have demonstrated inhibitory effects on the production of nitric oxide (NO) and interleukin-6 (IL-6) in RAW 264.7 macrophages.[13]

-

Antibacterial Activity : While some studies report weak antibacterial activity for certain pyrone derivatives, others, like pogostone (a structurally similar compound), inhibit both Gram-negative and Gram-positive bacteria.[1]

-

Quorum Sensing Inhibition : Derivatives of this compound have been designed and synthesized as quorum sensing inhibitors against Pseudomonas aeruginosa, showing potential in combating bacterial biofilm formation.[10]

-

Platform Chemical : Beyond its direct biological activities, the primary interest in this compound lies in its role as a versatile platform chemical for the synthesis of various high-value compounds with diverse applications.[5]

Conclusion

This compound is a naturally occurring fungal metabolite with significant potential in both biotechnology and drug development. Its straightforward biosynthesis via the polyketide pathway makes it an attractive target for microbial production, and advances in metabolic engineering have led to substantial improvements in yield. The compound's demonstrated biological activities, particularly its potential as an anti-inflammatory and antibacterial agent, coupled with its utility as a chemical building block, underscore its importance for further research and development. This technical guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this versatile fungal metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. datapdf.com [datapdf.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Screening for enhanced triacetic acid lactone production by recombinant Escherichia coli expressing a designed triacetic acid lactone reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 675-10-5 [thegoodscentscompany.com]

- 8. This compound | 675-10-5 [chemicalbook.com]

- 9. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-羟基-6-甲基-2-吡喃酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Triacetic acid lactone - Wikipedia [en.wikipedia.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. experts.illinois.edu [experts.illinois.edu]

- 15. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application | MDPI [mdpi.com]

chemical and physical properties of 4-Hydroxy-6-methyl-2-pyrone

For researchers, scientists, and professionals in drug development, 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone, presents a molecule of significant interest. This pyrone derivative is not only a versatile building block in organic synthesis but also a naturally occurring secondary metabolite with a spectrum of biological activities. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its biological significance.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized below, providing a foundational dataset for laboratory and developmental applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [3][4] |

| Molecular Weight | 126.11 g/mol | [3][5] |

| Melting Point | 188-190 °C (decomposes) | [1][5] |

| Boiling Point | 285.9 °C at 760 mmHg | [2] |

| Density | 1.348 g/cm³ | [2] |

| Water Solubility | 8.60 g/L at 20 °C | [2][4] |

| pKa | 5.14 ± 0.30 | [1] |

| Appearance | White to light yellow crystal powder | [1][2] |

Spectroscopic Data:

| Spectrum Type | Key Data Points | Reference |

| ¹H NMR | Spectra available, key shifts can be found in databases. | [6] |

| ¹³C NMR | Spectra available, key shifts can be found in databases. | [3] |

| GC-MS | Mass spectral data available, with characteristic fragmentation patterns. | [3] |

| LC-MS | Mass spectral data available for various adducts. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the deacetylation of dehydroacetic acid (DHAA).[7][8] This process is a cornerstone for obtaining this valuable synthon.

Synthesis from Dehydroacetic Acid

A prevalent method for the preparation of this compound involves the reaction of dehydroacetic acid with sulfuric acid.[8]

Experimental Protocol:

-

Reaction Setup: Dehydroacetic acid is reacted with an aqueous solution of sulfuric acid (typically 93-99% by weight).[8]

-

Reaction Conditions: The reaction is conducted at temperatures ranging from 60°C to 140°C. The pressure can vary from 10 mm Hg to about 6 kg/cm ².[8]

-

Ratio: The weight ratio of sulfuric acid to dehydroacetic acid is generally maintained between 0.8:1 and 3:1.[8]

-

Work-up: Following the reaction, the mixture is cooled, often in an ice bath. The solid product is then washed with ice-cold water to yield this compound as a white solid.[9]

Biological Activities and Potential Applications

This compound is a secondary metabolite found in a variety of organisms, including bacteria, fungi, and plants.[10] It serves as a precursor for more complex natural products and exhibits a range of biological activities that are of high interest to the drug development community.

The versatility of the 4-hydroxy-2-pyrone scaffold has led to its recognition for several pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[10][11] For instance, the structurally similar compound pogostone, a 6-methyl-4-hydroxy-2-pyrone derivative, has demonstrated inhibitory effects on both Gram-negative and Gram-positive bacteria and exhibits anti-cancer properties.[10][12]

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds through multicomponent reactions.[13] Its utility as a synthon allows for the creation of diverse chemical libraries for drug screening. It has been used in the synthesis of pyrano[3,2-c]pyridones with antiproliferative and apoptosis-inducing activities.[1]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[5] It should be stored in a dry, dark place at room temperature in a well-sealed container.[1]

References

- 1. This compound | 675-10-5 [chemicalbook.com]

- 2. This compound CAS 675-10-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. This compound 98 675-10-5 [sigmaaldrich.com]

- 6. This compound(675-10-5) 1H NMR spectrum [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]

- 9. jmcs.org.mx [jmcs.org.mx]

- 10. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]

- 11. iosrjournals.org [iosrjournals.org]

- 12. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-6-methyl-2-pyrone

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d6 on a 400 MHz instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

¹³C NMR Spectral Data [2]

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 (broad) | O-H stretching |

| ~3000 | C-H stretching |

| 1740, 1648, 1557 | C=O and C=C stretching[5] |

| 1450 | O-H bending |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] The molecular weight of this compound is 126.11 g/mol .[7]

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular ion) |

| Specific fragmentation data not available in search results | Fragment ions |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

A general procedure for obtaining NMR spectra of a solid organic compound is as follows:

-

Sample Preparation: Dissolve a few milligrams of the solid sample in a suitable deuterated solvent.[8] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[8] For this compound, DMSO-d₆ has been used.[1]

-

Reference Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[8]

-

Data Acquisition: Place the sample in an NMR tube and insert it into the NMR spectrometer. The instrument's strong magnetic field aligns the nuclear spins of the sample.[9] Radiofrequency pulses are then applied to excite the nuclei, and the resulting signals are detected as they relax back to their ground state.[9][10]

For solid samples, the thin solid film method is a common technique for obtaining an IR spectrum:[11]

-

Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[11]

-

Film Formation: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, which will leave a thin solid film of the compound on the plate.[11]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[11] The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.[12]

A general protocol for mass spectrometry analysis is as follows:

-

Sample Preparation: Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[13] Then, dilute this solution further to a final concentration in the range of 10-100 µg/mL.[13]

-

Ionization: Introduce the sample solution into the mass spectrometer. The molecules are then ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[6][14]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. The separated ions are then detected, and a mass spectrum is generated.[14]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound(675-10-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(675-10-5) 13C NMR spectrum [chemicalbook.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Experimental Design [web.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Hydroxy-6-methyl-2-pyrone

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4-Hydroxy-6-methyl-2-pyrone, a molecule of significant interest to researchers, scientists, and drug development professionals. This document outlines the precise three-dimensional arrangement of atoms within the crystal, details the experimental protocols for its determination, and explores its interaction with bacterial communication pathways.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined by X-ray crystallography and the corresponding data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1001223.[1] The crystallographic data provides a wealth of quantitative information about the molecule's geometry and the packing of molecules within the crystal lattice.

Below is a summary of the key crystallographic parameters:

| Parameter | Value |

| Chemical Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.432(2) Å, b = 6.993(2) Å, c = 10.193(3) Å |

| α = 90°, β = 109.99(3)°, γ = 90° | |

| Volume | 564.9(3) ų |

| Z | 4 |

| Density (calculated) | 1.483 Mg/m³ |

| Absorption Coeff. | 0.120 mm⁻¹ |

| F(000) | 264 |

Table 1: Crystallographic Data for this compound.

The molecule exhibits a planar pyrone ring, with the hydroxyl and methyl groups attached. The crystal packing is stabilized by intermolecular hydrogen bonding interactions involving the hydroxyl group and the carbonyl oxygen of a neighboring molecule.

A detailed list of bond lengths and angles is provided in the supplementary materials associated with CCDC deposition 1001223.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the self-condensation of acetoacetic acid or its esters. Another established method is the hydrolysis of dehydroacetic acid. For the purpose of obtaining high-purity crystals suitable for X-ray diffraction, a typical synthesis protocol is as follows:

-

Reaction Setup: Dehydroacetic acid is dissolved in a suitable solvent, such as aqueous sulfuric acid.

-

Hydrolysis: The solution is heated under reflux for a specified period to induce hydrolysis.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted using an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Single Crystal Growth for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for successful X-ray crystal structure determination. The following vapor diffusion method has been successfully employed for growing single crystals of this compound:

-

Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent, such as acetone or a mixture of solvents like dichloromethane and hexane.

-

Vapor Diffusion Setup: A small vial containing the saturated solution is placed inside a larger, sealed container. The larger container holds a small amount of a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane).

-

Crystal Growth: The vapor of the anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility. This slow decrease in solubility promotes the formation of well-ordered single crystals over a period of several days to weeks.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution for mounting on the diffractometer.

Biological Activity: Inhibition of Quorum Sensing

This compound and its derivatives have garnered attention for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation. The las quorum-sensing system is a key regulator in this process.

The proposed mechanism of inhibition involves the competitive binding of this compound or its analogs to the LasR protein, a transcriptional regulator. In the native state, LasR binds to its autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). This complex then activates the transcription of target genes responsible for virulence. By binding to the same site on LasR, this compound can act as an antagonist, preventing the binding of the natural autoinducer and thereby inhibiting the activation of virulence gene expression.

This inhibitory action makes this compound a promising scaffold for the development of novel anti-virulence agents that can disarm pathogenic bacteria without exerting selective pressure for the development of antibiotic resistance. Further research into the structure-activity relationship of its derivatives could lead to the design of more potent and specific quorum sensing inhibitors.

References

The Diverse Biological Landscape of 4-Hydroxy-6-methyl-2-pyrone Derivatives: A Technical Guide

Introduction

4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, is a versatile heterocyclic compound that serves as a foundational scaffold for a wide array of biologically active molecules.[1][2][3] This polyketide is a product of natural biosynthesis and has garnered significant attention in medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives.[1][4] These derivatives have been isolated from various natural sources, including fungi, bacteria, and plants, and are involved in numerous biological processes.[2] The inherent reactivity of the 4-hydroxy-2-pyrone ring system allows for extensive chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[1][2][5] This guide provides an in-depth overview of the significant biological activities of this compound derivatives, focusing on their antimicrobial, antitumor, anti-inflammatory, and quorum sensing inhibitory effects.

Key Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Antimicrobial and Antibiofilm Activity

A significant area of research has focused on the antimicrobial properties of these compounds. Various derivatives have shown efficacy against a range of pathogenic bacteria and fungi.

-

Antibacterial Activity : Prenylated 2-pyrone derivatives have displayed significant in vitro activity, particularly monoprenylated 6-aryl-2-pyrones.[6] These compounds were active against multiple tested bacteria, with Escherichia coli showing high susceptibility.[6] Notably, certain derivatives exhibited synergistic effects with ampicillin against a drug-resistant β-lactamase-producing Klebsiella pneumoniae strain.[6] Furthermore, 4-hydroxy-α-pyrones isolated from the marine fungus Aspergillus niger have shown promising activity against Staphylococcus aureus and Bacillus subtilis.[7] Pseudopyronines, which are similar in structure to compounds in the M. tuberculosis cell wall, selectively disrupt the membrane and inhibit the growth of M. tuberculosis by blocking its fatty acid biosynthesis pathway.[1]

-

Antibiofilm Activity : Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics.[8] Derivatives of 4-hydroxy-2-pyridone, synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one, have been shown to significantly inhibit the growth and formation of biofilm by Mycobacterium smegmatis.[8] These compounds are particularly interesting as they are more potent against the bacteria in a biofilm state compared to their planktonic form.[8]

Antitumor and Anti-Angiogenesis Activity

The anticancer potential of this compound derivatives is an active area of investigation. Some derivatives have demonstrated the ability to interfere with cancer cell proliferation and angiogenesis.[4] Pyrone- or pyridone-embedded analogs of Cortistatin A, synthesized using 4-hydroxy-2-pyrone derivatives, have shown potent in vivo anti-angiogenic and antitumor effects without significant toxicity.[9] Pogostone, a structurally similar compound, also exhibits anti-cancer activities.[1]

Anti-inflammatory Activity

Several 4-hydroxy-2-pyrone derivatives have been identified as potent anti-inflammatory agents.[1] The mechanism of action often involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that plays a critical role in the inflammatory process.[10] Dibenzo-α-pyrone derivatives, such as 2-hydroxy-alternariol and alternariol, have been shown to reduce the expression of iNOS at the protein level in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[10] This leads to a significant reduction in the production of nitric oxide (NO), a key inflammatory mediator.[10][11] These compounds also decrease the protein expression levels of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[10] Hispidin, another derivative, is noted for its anti-inflammatory and anti-oxidative effects.[1][2]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Disrupting this pathway is a promising anti-virulence strategy. Novel 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have been designed as QS inhibitors that target the LasR receptor in Pseudomonas aeruginosa.[12] The most potent of these compounds demonstrated strong in vitro inhibition of biofilm formation and down-regulated QS-associated genes.[12]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Antimicrobial Activity (MIC Values)

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Nipyrone C (Compound 3) | Staphylococcus aureus | 8 | [7] |

| Nipyrone C (Compound 3) | Bacillus subtilis | 16 | [7] |

| Nipyrone C (Compound 3) | Mycobacterium tuberculosis | 64 | [7] |

| Nipyrones A & B (Compounds 1 & 2) | Various pathogenic bacteria | 32-64 | [7] |

| 4-hydroxy-2-pyridone derivatives | Mycobacterium smegmatis (biofilm) | 50 (inhibition) | [8] |

Table 2: Anti-inflammatory Activity (IC50 Values)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Diaporpyrone A (Compound 4) | NO Production Inhibition (LPS-induced RAW264.7 cells) | 12.5 | [11] |

| Diaporpenoid A (Compound 1) | NO Production Inhibition (LPS-induced RAW264.7 cells) | 21.5 | [11] |

| Diaporpenoid B (Compound 2) | NO Production Inhibition (LPS-induced RAW264.7 cells) | 36.8 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments cited in the literature.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium. A range of concentrations is prepared to determine the lowest concentration that inhibits growth.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) for the specific bacterium.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production. A positive control (LPS only) and a negative control (untreated cells) are included.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[11]

Protocol 3: Biofilm Inhibition Assay

This protocol is used to evaluate the ability of compounds to prevent biofilm formation.

-

Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a standardized optical density.

-

Compound and Inoculum Addition: The test compounds at various concentrations are added to the wells of a 96-well plate, followed by the addition of the standardized bacterial inoculum.

-

Incubation: The plate is incubated statically for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature.

-

Planktonic Cell Removal: After incubation, the supernatant containing planktonic (free-floating) bacteria is carefully removed.

-

Biofilm Staining: The remaining biofilm is washed and then stained with a dye such as crystal violet for a short period (e.g., 15 minutes).

-

Quantification: Excess stain is removed, and the plate is washed. The bound crystal violet is then solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured at a specific wavelength (e.g., 595 nm).

-

Analysis: The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.[8]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key processes.

References

- 1. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolites with Anti-Inflammatory Activity from the Mangrove Endophytic Fungus Diaporthe sp. QYM12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methyl-2-pyrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, is a key heterocyclic compound with significant applications in organic synthesis and as a precursor for various bioactive molecules. Its chemical reactivity and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive overview of the tautomerism of this compound, presenting a detailed analysis of its tautomeric forms, the equilibrium between them, and the factors influencing this balance. The guide summarizes quantitative data from spectroscopic and computational studies, outlines detailed experimental protocols for the characterization of the tautomers, and utilizes visualizations to illustrate key concepts and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of 2-pyrone derivatives.

Introduction

This compound is a member of the 2-pyrone class of compounds, which are known for their diverse biological activities and their utility as versatile synthetic building blocks. A crucial aspect of the chemistry of 4-hydroxy-2-pyrones is their ability to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is a critical determinant of the molecule's physical, chemical, and biological properties. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in drug design and development, as different tautomers can exhibit distinct pharmacological profiles.

This guide focuses on the keto-enol tautomerism exhibited by this compound, exploring the structural and environmental factors that govern the position of the equilibrium.

Tautomeric Forms of this compound

This compound primarily exists in a tautomeric equilibrium between two forms: the 4-hydroxy-2-pyrone (enol form) and the 2-hydroxy-4-pyrone (keto form).

Caption: Tautomeric equilibrium of this compound.

The 4-hydroxy-2-pyrone form is generally considered the major tautomer due to the presence of an effective conjugation system, which contributes to its thermodynamic stability.[1] The equilibrium can, however, be influenced by various factors, including the solvent, temperature, and pH.

Experimental and Computational Analysis of Tautomerism

The study of tautomerism in this compound involves a combination of experimental techniques and computational modeling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying and quantifying the different tautomers in solution. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the relative stabilities and electronic properties of the tautomers.

Spectroscopic Data

While specific quantitative studies on the solvent-dependent tautomeric equilibrium of this compound are not extensively reported in the literature, the characteristic spectroscopic signatures of each tautomer can be predicted based on the analysis of similar compounds.

Table 1: Predicted Spectroscopic Data for the Tautomers of this compound

| Tautomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted UV-Vis λmax (nm) |

| 4-Hydroxy-2-pyrone | Olefinic protons (~5.5-6.5), Methyl (~2.2), Enolic OH (broad, variable) | C=O (~160-170), C-O (~160-170), Olefinic carbons (~90-110), Methyl (~20) | Expected to be at a longer wavelength due to extended conjugation |

| 2-Hydroxy-4-pyrone | Olefinic protons (~5.0-6.0), Methyl (~2.1), Enolic OH (broad, variable) | C=O (~180-190), C-O (~170-180), Olefinic carbons (~100-120), Methyl (~19) | Expected to be at a shorter wavelength |

Note: The values in this table are estimations based on general principles and data from similar compounds and require experimental verification for this compound.

Computational Studies

Computational chemistry offers a powerful approach to understanding the tautomeric equilibrium. DFT calculations can be employed to determine the optimized geometries and relative energies of the tautomers in the gas phase and in different solvents (using implicit solvent models like the Polarizable Continuum Model - PCM).

A study on a similar compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, utilized DFT calculations at the B3LYP/6-311G** level to investigate its tautomerism. The study found that the 4-hydroxy enol tautomer was the dominant form. The free energies of the tautomers were calculated in two different solvents, revealing that the population of the minor tautomer increased in a nonpolar solvent, although it did not exceed 13%. This suggests that solvent polarity plays a significant role in the tautomeric equilibrium of 4-hydroxy-2-pyrones.

Table 2: Illustrative Computational Data for a Similar 4-Hydroxy-2-pyrone Derivative

| Tautomer | Relative Free Energy (kcal/mol) in Chloroform | Relative Free Energy (kcal/mol) in DMSO | Population (%) in Chloroform | Population (%) in DMSO |

| 4-Hydroxy (A) | 0.00 | 0.00 | >87 | >99 |

| 2-Hydroxy (B) | 1.25 | 3.15 | <13 | <1 |

Data adapted from a study on a structurally related compound and is for illustrative purposes.

Experimental Protocols

Determination of Tautomeric Equilibrium Constant by ¹H NMR Spectroscopy

This protocol provides a general framework for determining the tautomeric equilibrium constant (KT) of this compound in different solvents using ¹H NMR spectroscopy.

Caption: Workflow for NMR-based determination of the tautomeric equilibrium constant.

Methodology:

-

Sample Preparation: Prepare solutions of this compound of known concentration in a variety of deuterated solvents with different polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

-

NMR Data Acquisition: Record the ¹H NMR spectra of each solution at a constant temperature. It is crucial to use a sufficiently long relaxation delay to ensure accurate integration of the signals.

-

Data Analysis:

-

Identify the distinct signals corresponding to the protons of each tautomer.

-

Integrate the area under these characteristic signals.

-

The ratio of the integrals will be proportional to the molar ratio of the tautomers.

-

Calculate the equilibrium constant, KT = [2-hydroxy-4-pyrone] / [4-hydroxy-2-pyrone].

-

-

Thermodynamic Parameters: By performing the NMR experiments at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined from a van't Hoff plot (ln(KT) vs. 1/T).

Computational Chemistry Protocol

This protocol outlines a general procedure for the computational investigation of the tautomerism of this compound.

Caption: Workflow for the computational study of tautomerism using DFT.

Methodology:

-

Structure Preparation: Generate the initial 3D structures of the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone tautomers.

-

Gas-Phase Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Solvation Models: To study the effect of the solvent, perform geometry optimizations for each tautomer in the presence of different solvent continua using a polarizable continuum model (PCM).

-

Energy Calculations: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies for each tautomer in the gas phase and in solution.

-

Analysis: From the calculated Gibbs free energies, determine the relative stability of the tautomers and predict the tautomeric equilibrium constant (KT) and the population of each tautomer at a given temperature.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that significantly influences its reactivity and potential applications. The equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms is dominated by the more conjugated 4-hydroxy tautomer. However, the position of this equilibrium is sensitive to environmental factors, particularly the polarity of the solvent. A comprehensive understanding of this tautomeric behavior, achieved through a combination of spectroscopic and computational methods, is essential for the rational design and development of new drugs and functional materials based on the 2-pyrone scaffold. This guide provides the foundational knowledge and methodological framework for researchers and scientists to further explore and exploit the rich chemistry of this compound and its derivatives.

References

The Solubility Profile of 4-Hydroxy-6-methyl-2-pyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-6-methyl-2-pyrone, a versatile platform chemical also known as Triacetic Acid Lactone (TAL). Understanding the solubility of this compound in various solvents is critical for its application in chemical synthesis, drug delivery, and materials science. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these experiments.

Core Data Presentation: Solubility of this compound

The following tables summarize the known quantitative solubility of this compound in aqueous and organic solvents.

Table 1: Solubility in Aqueous Solution

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 0 | 3.52 |

| Water | 20 | 8.60[1][2] |

| Water | 93 | 130.65 |

Note: The temperature-dependent solubility data for water was experimentally characterized in a study focused on the sustainable production of Triacetic Acid Lactone.

Table 2: Solubility in Organic Solvents

| Solvent | Temperature | Solubility |

| Dimethylformamide (DMF) | Not Specified | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | Not Specified | 30 mg/mL, 100 mg/mL |

| DMSO:PBS (pH 7.2) (1:10) | Not Specified | 0.09 mg/mL |

| Ethanol | Not Specified | 20 mg/mL |

| Methanol | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following are detailed methodologies for two common and reliable techniques for determining the solubility of a solid compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Materials:

-

This compound

-

Selected solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath. The time required to reach equilibrium can vary and may take several hours to days. It is advisable to determine this by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. The filter material should be compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in an oven at a temperature below the decomposition point of the solute).

-

Once the solvent is completely removed, place the dish or vial in an oven to dry to a constant weight.

-

After cooling to room temperature in a desiccator, weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish/vial minus the initial tare weight.

-

Solubility is then calculated by dividing the mass of the solute by the volume of the solvent used to prepare the saturated solution (initially pipetted).

-

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a chromophore that absorbs light in the UV-Visible range. It is a sensitive technique that can be used for compounds with lower solubility.

Materials:

-

This compound

-

Selected solvent

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (around 284 nm).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

Once equilibrium is achieved, withdraw a known volume of the supernatant and filter it as described previously.

-

Dilute the clear, saturated filtrate with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Workflow for experimental solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4-Hydroxy-6-methyl-2-pyrone from Microbial Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic Acid Lactone (TAL), from various microbial cultures. The protocols outlined below are compiled from established research and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

This compound is a polyketide that serves as a valuable platform chemical and a precursor for the synthesis of various pharmaceuticals and biodegradable polymers. Microbial fermentation using engineered strains of bacteria and yeast has emerged as a promising and sustainable method for its production. Effective extraction and purification are critical downstream processes to obtain high-purity TAL for further applications. This document details various extraction techniques, including liquid-liquid and solid-phase extraction, along with subsequent purification methods such as crystallization and chromatography.

Data Presentation: Quantitative Analysis of TAL Production and Extraction

The following table summarizes the production titers, yields, and purity of this compound (TAL) from different microbial systems as reported in the literature. This data is crucial for selecting an appropriate microbial host and anticipating extraction challenges.

| Microbial Host | Fermentation Titer (g/L) | Yield | Extraction Method | Purity | Reference |

| Saccharomyces cerevisiae | 5.2 | - | Liquid-Liquid Extraction | - | (Not explicitly stated) |

| Saccharomyces cerevisiae | 1.8 | 6% (from glucose) | Continuous Liquid-Liquid Extraction | 4% isolated yield | [1] |

| Yarrowia lipolytica | 2.6 | 13.8% of theoretical max | Liquid-Liquid Extraction & Crystallization | >94% | [2] |

| Escherichia coli | 2.8 | - | Not specified | - | [3] |

| Escherichia coli | 0.47 | 0.4% (mol/mol from glucose) | Not specified | - | (Not explicitly stated) |

| Escherichia coli | 0.23 | 0.08% (mol/mol from glucose) | Not specified | - | (Not explicitly stated) |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction from Yarrowia lipolytica Culture

This protocol is adapted from a study reporting high-purity TAL extraction from a minimal medium fermentation of Yarrowia lipolytica.[2]

1. Pre-extraction Preparation: a. Centrifuge the fermentation broth to remove microbial cells and cellular debris. b. Sterile filter the resulting supernatant to ensure clarity.

2. Acidification: a. Acidify the clarified broth to a pH of 2.0 using concentrated sulfuric acid (18.4 M). This protonates the hydroxyl group of TAL, making it more soluble in organic solvents.

3. Solvent Extraction: a. Perform a series of three liquid-liquid extractions using a 1:3 volume ratio of hexanol to broth. b. Combine the hexanol fractions.

4. Back-Extraction: a. To separate TAL from non-polar impurities, perform a back-extraction from the hexanol phase into a basic aqueous solution. Use a 1:10 volume ratio of 3 M ammonium hydroxide to the pooled hexanol fractions. b. For further concentration, a second back-extraction can be performed from the ammonium hydroxide solution (after acidification to pH 2.0) into a smaller volume of a more volatile solvent like ethyl acetate.

5. Solvent Evaporation and Crystallization: a. Evaporate the final organic solvent (e.g., ethyl acetate) under reduced pressure to concentrate the TAL. b. The concentrated TAL can then be purified by crystallization.

Protocol 2: Continuous Liquid-Liquid Extraction from Saccharomyces cerevisiae Culture

This protocol describes a continuous extraction method from a cell-free broth of S. cerevisiae.[1]

1. Broth Preparation: a. Centrifuge the fermentation culture to obtain cell-free broth.

2. Continuous Extraction Setup: a. Use a continuous liquid-liquid extraction apparatus. b. For 500 mL of cell-free broth, use three 600 mL portions of an ethyl acetate/acetic acid mixture (99:1, v/v). The small amount of acetic acid helps to keep the TAL protonated. c. Run the continuous extraction for 36 hours.

3. Post-Extraction Processing: a. Combine the organic phases. b. Dry the combined organic phase over anhydrous magnesium sulfate to remove any residual water. c. Filter the dried organic phase through glass wool to remove any oily impurities. d. Concentrate the solution under reduced pressure.

4. Purification by Crystallization: a. The concentrated crude TAL can be further purified by crystallization from ethyl acetate.

Protocol 3: Solid-Phase Microextraction (SPME) - Adapted for Pyrone Compounds

While a specific protocol for TAL was not found, this protocol is adapted from a method for another pyrone compound, 6-pentyl-α-pyrone, and can be optimized for TAL.[4] This method is particularly useful for rapid screening and quantification from small sample volumes.

1. Sample Preparation: a. To a vial containing the microbial culture or supernatant, add NaCl to a final concentration of 25% (w/v) to increase the volatility of the analyte. b. Ensure the sample is agitated during the extraction process.

2. SPME Fiber Conditioning: a. Condition a polydimethylsiloxane (PDMS) SPME fiber according to the manufacturer's instructions.

3. Headspace Extraction: a. Expose the conditioned SPME fiber to the headspace of the sample vial. b. Optimize the extraction temperature and time. For a similar pyrone, an extraction temperature of 79°C for 29 minutes yielded good results.[4]

4. Desorption and Analysis: a. After extraction, desorb the analyte from the SPME fiber in the injection port of a gas chromatograph (GC) for analysis.

Protocol 4: Purification by Crystallization from Ethyl Acetate

This is a general protocol for the purification of crude TAL obtained from solvent extraction.

1. Dissolution: a. Dissolve the crude TAL extract in a minimal amount of hot ethyl acetate.

2. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot filtration to remove them.

3. Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. b. To maximize the yield, further cool the solution in an ice bath.

4. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

5. Drying: a. Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Caption: General workflow for the extraction and purification of this compound.

Caption: Detailed workflow for the two-step liquid-liquid extraction protocol.

References

Application Notes and Protocols: Purification of 4-Hydroxy-6-methyl-2-pyrone by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 4-hydroxy-6-methyl-2-pyrone, a versatile intermediate in organic synthesis, utilizing chromatographic techniques.[1] The protocols described herein are applicable for purifying this compound from synthetic reaction mixtures or natural product extracts. Methodologies for both flash column chromatography and High-Performance Liquid Chromatography (HPLC) are presented, offering options for varying scales of purification and final purity requirements.

Introduction

This compound, also known as triacetic acid lactone, is a key building block in the synthesis of a variety of biologically active compounds and natural products. Its purification is a critical step to ensure the quality and reliability of subsequent synthetic transformations. This application note outlines two primary chromatographic methods for the purification of this compound: flash column chromatography for bulk purification and preparative HPLC for achieving high purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 188-190 °C (decomposes) | [1] |

| Solubility | Soluble in methanol, ethanol, and ethyl acetate. Slightly soluble in water. |

Table 2: Summary of Chromatographic Methods

| Parameter | Flash Column Chromatography | HPLC |

| Stationary Phase | Silica Gel (230-400 mesh) | Reverse-Phase C18 |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Scale | Milligrams to grams | Micrograms to milligrams |

| Primary Use | Bulk purification from crude reaction mixtures | High-purity analysis and purification |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the purification of this compound on a larger scale, typically from a crude reaction mixture.

1. Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Dichloromethane

-

Methanol

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Procedure:

-

Mobile Phase Selection:

-

Develop a suitable mobile phase system using TLC. A common starting point is a mixture of hexane and ethyl acetate.

-

Spot the crude mixture on a TLC plate and elute with varying solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

The ideal mobile phase should provide a retention factor (Rf) of ~0.3 for this compound.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Ensure the silica bed is level and free of cracks or air bubbles.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the selected mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate impurities.

-

Collect fractions in separate tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol is designed for analytical assessment of purity or for small-scale, high-purity preparative purification. A reverse-phase method is described.[2]

1. Materials:

-

Partially purified or crude this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid (or formic acid for MS compatibility)

-

HPLC system with a UV detector

-

Newcrom R1 or equivalent reverse-phase C18 column[2]

2. Analytical HPLC Method:

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[2]

-

Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio may need to be optimized.[2]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 284 nm

-

Injection Volume: 10 µL

-

Procedure:

-

Prepare a stock solution of the sample in the mobile phase.

-

Inject the sample onto the equilibrated column.

-

Monitor the chromatogram to determine the retention time and purity of this compound.

-

3. Preparative HPLC Method:

-

Column: A preparative scale C18 column.

-

Mobile Phase: Same as the analytical method, but with a higher flow rate appropriate for the column dimensions.

-

Procedure:

-

Perform an initial analytical run to determine the retention time of the target compound.

-

Increase the injection volume to load more sample onto the column.

-

Collect the fraction corresponding to the peak of this compound.

-

Evaporate the solvent from the collected fraction to obtain the highly purified product. This method is scalable and can be used for the isolation of impurities.[2]

-

Mandatory Visualizations

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-pyrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxy-6-methyl-2-pyrone, also known as triacetic acid lactone, a valuable platform chemical and potential therapeutic agent. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are designed to offer robust and reliable quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note:

Reverse-phase HPLC with UV detection is a widely used, robust, and cost-effective method for the quantification of this compound. This technique is particularly well-suited for analyzing samples from fermentation broths and in-process manufacturing streams. The method outlined below is adapted from established protocols for the analysis of triacetic acid lactone from microbial cultures.

Experimental Protocol:

a. Sample Preparation:

-

Centrifuge the sample (e.g., fermentation broth) to pellet cells and other insoluble materials.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 1% (v/v) acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: Linear gradient from 5% to 95% B

-

20-25 min: 95% B